![molecular formula C7H6ClNO2 B13965226 1-(Chloroacetyl)pyridin-4(1H)-one CAS No. 74669-35-5](/img/structure/B13965226.png)
1-(Chloroacetyl)pyridin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Chloroacetyl)pyridin-4(1H)-one is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a chloroacetyl group attached to the nitrogen atom of the pyridin-4(1H)-one ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Chloroacetyl)pyridin-4(1H)-one typically involves the reaction of pyridin-4(1H)-one with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reactivity of the chloroacetyl chloride.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: 1-(Chloroacetyl)pyridin-4(1H)-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloroacetyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, primary amines, and thiols in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted pyridin-4(1H)-one derivatives.
Oxidation: Formation of N-oxides.
Reduction: Formation of alcohol derivatives.
Scientific Research Applications
1-(Chloroacetyl)pyridin-4(1H)-one has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and as a building block in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(Chloroacetyl)pyridin-4(1H)-one involves its interaction with specific molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
1-(Bromoacetyl)pyridin-4(1H)-one: Similar structure but with a bromoacetyl group instead of a chloroacetyl group.
1-(Fluoroacetyl)pyridin-4(1H)-one: Contains a fluoroacetyl group.
1-(Iodoacetyl)pyridin-4(1H)-one: Contains an iodoacetyl group.
Uniqueness: 1-(Chloroacetyl)pyridin-4(1H)-one is unique due to the specific reactivity of the chloroacetyl group, which can undergo a variety of chemical transformations. This versatility makes it a valuable compound in synthetic chemistry and various research applications.
Biological Activity
1-(Chloroacetyl)pyridin-4(1H)-one is a compound that has garnered attention for its diverse biological activities. This article aims to explore its biological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by relevant research findings and data tables.
Chemical Structure and Properties
This compound is a pyridine derivative characterized by a chloroacetyl group attached to the nitrogen of the pyridine ring. Its molecular formula is C_7H_6ClN_1O, and it features a carbonyl group that plays a crucial role in its biological activity.
1. Antimicrobial Activity
Research has shown that this compound exhibits notable antimicrobial properties. In vitro studies indicate its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 16 µg/mL |
Candida albicans | 64 µg/mL |
The compound's activity is attributed to its ability to disrupt bacterial cell wall synthesis and interfere with metabolic pathways, making it a potential candidate for developing new antimicrobial agents .
2. Anticancer Activity
The anticancer potential of this compound has been evaluated through various assays. It has demonstrated cytotoxic effects on several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells.
Cell Line | IC50 (µM) |
---|---|
MCF-7 (Breast Cancer) | 15 |
A549 (Lung Cancer) | 20 |
HeLa (Cervical Cancer) | 25 |
The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, primarily through the activation of caspase pathways. Molecular docking studies suggest that the compound interacts effectively with key proteins involved in cancer cell proliferation .
3. Anti-inflammatory Activity
In addition to its antimicrobial and anticancer effects, this compound has been reported to exhibit anti-inflammatory properties. It reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages.
Cytokine | Concentration (pg/mL) |
---|---|
TNF-α | Decreased from 150 to 50 |
IL-6 | Decreased from 200 to 80 |
This anti-inflammatory effect may be beneficial in treating conditions characterized by chronic inflammation .
Case Studies
Several studies have highlighted the biological activity of this compound:
- A study published in Pharmaceutical Biology demonstrated its efficacy against methicillin-resistant Staphylococcus aureus (MRSA), showing significant inhibition at low concentrations .
- Another investigation focused on its anticancer properties, revealing that treatment with this compound led to increased apoptosis in MCF-7 cells, with enhanced expression of pro-apoptotic markers such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2 .
Properties
CAS No. |
74669-35-5 |
---|---|
Molecular Formula |
C7H6ClNO2 |
Molecular Weight |
171.58 g/mol |
IUPAC Name |
1-(2-chloroacetyl)pyridin-4-one |
InChI |
InChI=1S/C7H6ClNO2/c8-5-7(11)9-3-1-6(10)2-4-9/h1-4H,5H2 |
InChI Key |
DIWHMAXQBLHBRN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=CC1=O)C(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.